Application: This compound is used in chemical synthesis.
Method of Application: The specific methods of application can vary widely depending on the particular synthesis being performed.
Results: The outcomes of the synthesis would depend on the specific reaction being performed.
Method of Application: The compound was used in the synthesis of 1-(6-isocyanatohexyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)urea (UPy-NCO) and 2-(((6-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2- yl)ureido)hexyl)carbamoyl)oxy)ethyl acrylate (UPyA).
Results: The reaction yielded the desired UPyA product with 89% yield.
Application: This compound is used in the synthesis of Furan-protected Maleic Anhydride (Fp-MAn).
Method of Application: Maleic anhydride (MAn, 68.6g, 0.700 mol) was added to a round bottom flask containing a magnetic stirrer bar and dissolved in 350 mL of toluene. The reaction mixture was heated to 80 °C, at which point furan (76.3 mL, 71.4g, 1.05 mol) was added. The reaction mixture was capped with a glass stopper and allowed to cool to room temperature.
Results: The reaction yielded a white precipitate.
Application: This compound is used in pharmaceutical research.
Method of Application: The specific methods of application can vary widely depending on the particular research being performed.
Results: The outcomes of the research would depend on the specific reaction being performed.
Application: This compound is used in material science.
Application: This compound is used in life science research.
3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is an organic compound characterized by the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol. This compound is also known by its IUPAC name, which emphasizes its structural features, including a tetrahydro structure and an epoxy group. It is classified under the category of diones due to the presence of two carbonyl (C=O) groups in its structure. The compound is notable for its unique bicyclic framework that incorporates both a furan and a cyclohexene moiety, contributing to its reactivity and potential applications in synthetic chemistry and biological systems .
The synthesis of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves several steps:
The applications of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione are diverse:
Interaction studies involving 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding how this compound may exert its biological effects and interact within cellular environments. Investigations typically include:
Such studies are essential for elucidating the compound's potential therapeutic roles and mechanisms of action .
Several compounds share structural similarities with 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. Below is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Notable Activities |
---|---|---|
2-Hydroxyisobenzofuran-1,3-dione | Hydroxy group addition | Antimicrobial |
5-Methylisobenzofuran-1,3-dione | Methyl substitution | Antitumor |
4-Isopropylisobenzofuran-1,3-dione | Isopropyl group presence | Anti-inflammatory |
The uniqueness of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione lies in its specific bicyclic structure and epoxy functionality that distinguishes it from other related compounds. Its potential applications in both synthetic chemistry and medicinal fields make it a subject of ongoing research interest .